N,N'-di(naphthalen-1-yl)benzene-1,4-diamine
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Overview
Description
N,N’-Bis(1-naphthyl)-1,4-phenylenediamine is a well-known compound in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is recognized for its excellent hole-transporting properties, making it a crucial component in various optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1-naphthyl)-1,4-phenylenediamine typically involves the reaction of 1-naphthylamine with 1,4-dibromobenzene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, like potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(1-naphthyl)-1,4-phenylenediamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(1-naphthyl)-1,4-phenylenediamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or other reduced derivatives .
Scientific Research Applications
N,N’-Bis(1-naphthyl)-1,4-phenylenediamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N,N’-Bis(1-naphthyl)-1,4-phenylenediamine exerts its effects is primarily related to its ability to transport holes in electronic devices. The compound’s molecular structure allows for efficient charge transfer, which is crucial for the performance of OLEDs and other optoelectronic devices. The naphthyl groups facilitate π-π interactions, enhancing the compound’s stability and charge mobility .
Comparison with Similar Compounds
Similar Compounds
N,N’-Diphenyl-N,N’-bis(1-naphthyl)-1,1’-biphenyl-4,4’-diamine: Another well-known hole-transporting material used in OLEDs.
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl: Known for its high thermal stability and excellent electronic properties.
Tris(8-hydroxyquinoline)aluminum: Commonly used in OLEDs for its electron-transporting capabilities.
Uniqueness
N,N’-Bis(1-naphthyl)-1,4-phenylenediamine stands out due to its unique combination of high hole mobility, thermal stability, and ease of synthesis. These properties make it a preferred choice for various optoelectronic applications .
Properties
CAS No. |
10368-27-1 |
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Molecular Formula |
C26H20N2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-N,4-N-dinaphthalen-1-ylbenzene-1,4-diamine |
InChI |
InChI=1S/C26H20N2/c1-3-11-23-19(7-1)9-5-13-25(23)27-21-15-17-22(18-16-21)28-26-14-6-10-20-8-2-4-12-24(20)26/h1-18,27-28H |
InChI Key |
AOGDNNLIBAUIIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=CC=C(C=C3)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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